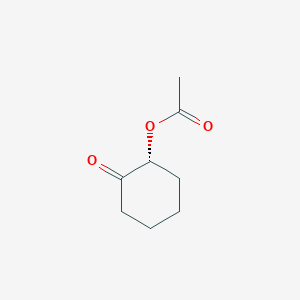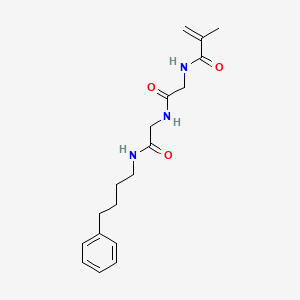![molecular formula C6H13NOS2 B14507546 S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate CAS No. 63555-18-0](/img/structure/B14507546.png)
S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate: is an organosulfur compound that belongs to the class of carbamothioates It is characterized by the presence of a methylsulfanyl group attached to an ethyl chain, which is further connected to a dimethylcarbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate typically involves the reaction of dimethylcarbamothioic chloride with 2-(methylsulfanyl)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides can replace the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Alkyl halides; reactions may require the presence of a base and are conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pesticides. Its chemical properties make it suitable for formulations that require stability and efficacy.
Wirkmechanismus
The mechanism of action of S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by forming a covalent bond with the thiol group of cysteine residues. This interaction disrupts the normal function of the enzyme, leading to a decrease in its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
S-methyl N,N-dimethylcarbamothioate: Similar in structure but with a methyl group instead of the ethyl chain.
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile: Contains a pyridine ring with a methylsulfanyl group.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds have a dihydropyrimidine ring with a methylsulfanyl group.
Uniqueness: S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl chain provides additional flexibility and potential for interactions compared to similar compounds with shorter chains or different ring structures.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
63555-18-0 |
|---|---|
Molekularformel |
C6H13NOS2 |
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
S-(2-methylsulfanylethyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C6H13NOS2/c1-7(2)6(8)10-5-4-9-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
QJOTXLAYKAWFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


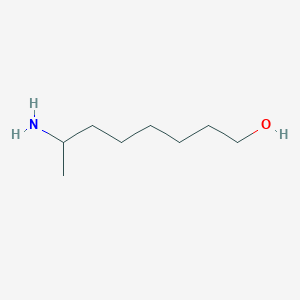
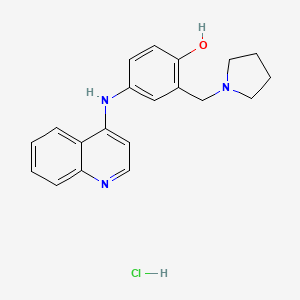
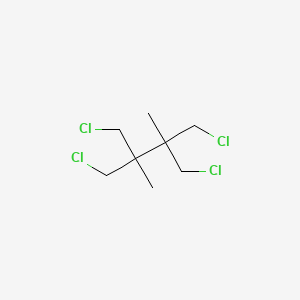
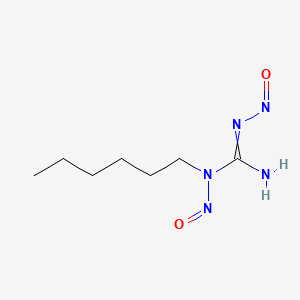



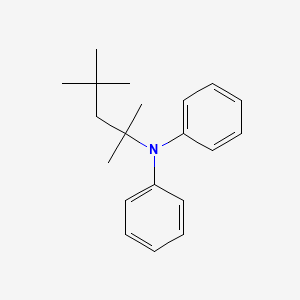
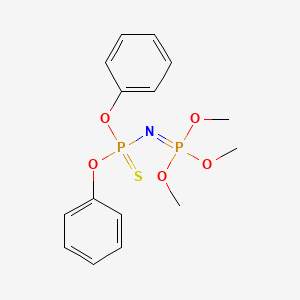
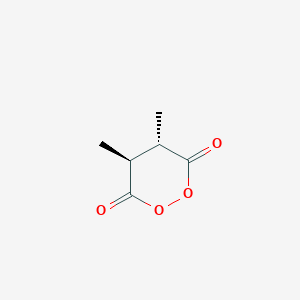
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
